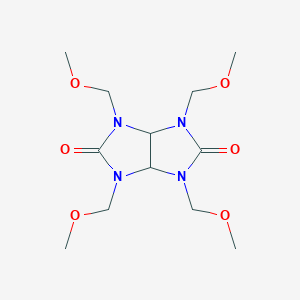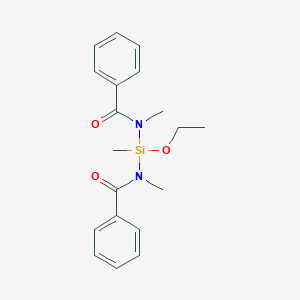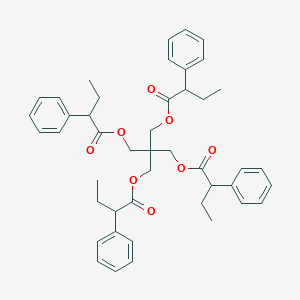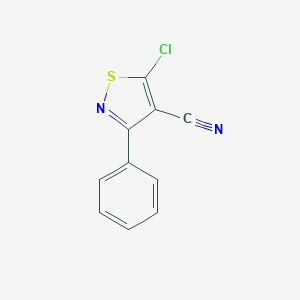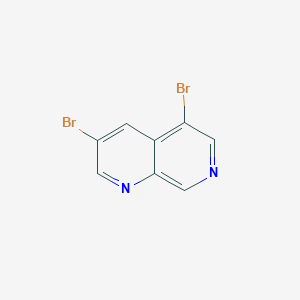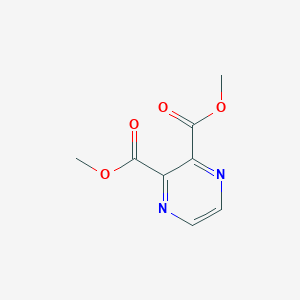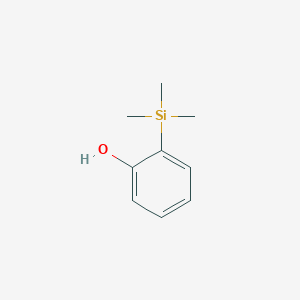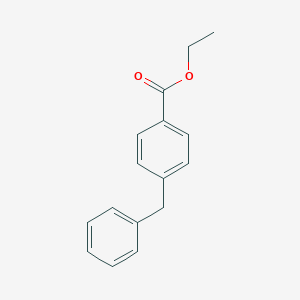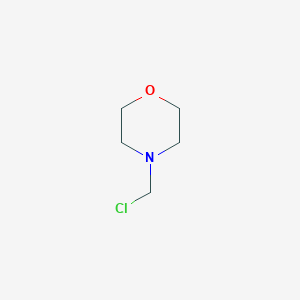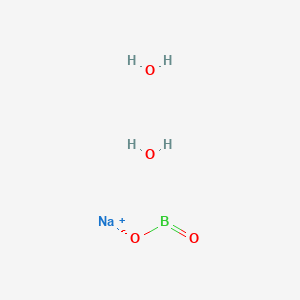
Sodium metaborate dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium metaborate dihydrate is a chemical compound composed of sodium, boron, oxygen, and water molecules. Its chemical formula is NaBO₂·2H₂O. This compound is a hydrate form of sodium metaborate and crystallizes in the triclinic crystal system. It is nearly monoclinic with cell parameters a = 678 pm, b = 1058 pm, c = 588 pm, α = 91.5°, β = 22.5°, γ = 89°, and a density of 1.905 g/cm³ .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium metaborate dihydrate can be synthesized by reacting sodium hydroxide with boric acid. The reaction is typically carried out in an aqueous solution, and the product is crystallized by evaporating the water. The reaction can be represented as follows:
NaOH+H₃BO₃→NaBO₂+2H₂O
Industrial Production Methods: In industrial settings, this compound is produced by dissolving borax (sodium tetraborate) in water and adding sodium hydroxide. The solution is then heated and evaporated to obtain the crystalline dihydrate form. The reaction is as follows:
Na₂B₄O₇+2NaOH→4NaBO₂+2H₂O
Types of Reactions:
- this compound undergoes hydrolysis in water to form the tetrahydroxyborate anion:
Hydrolysis: NaBO₂+2H₂O→Na++B(OH)₄−
Sodium metaborate can be reduced to sodium borohydride using various reducing agents such as magnesium hydride:Reduction: NaBO₂+MgH₂→NaBH₄+MgO
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction occurs at room temperature.
Reduction: Magnesium hydride is used as a reducing agent, and the reaction is typically carried out at high temperatures and pressures.
Major Products:
Hydrolysis: Tetrahydroxyborate anion.
Reduction: Sodium borohydride.
Applications De Recherche Scientifique
Sodium metaborate dihydrate has various applications in scientific research:
Chemistry: It is used as a buffering agent in photographic developers and replenishers to control pH levels.
Medicine: this compound is used in the stabilization of hydrogen peroxide solutions for bleaching textiles.
Industry: It is employed in hard surface cleaners to remove oil, grease, rust, and scale from metal or glass surfaces.
Mécanisme D'action
The mechanism of action of sodium metaborate dihydrate involves its ability to form complexes with various ions and molecules. In aqueous solutions, it forms the tetrahydroxyborate anion, which can interact with other ions and molecules through hydrogen bonding and electrostatic interactions. The decrease in hydration number of the sodium ion is compensated by direct binding of the oxygen atom of the borate ion, maintaining the octahedral hydration shell of the sodium ion .
Comparaison Avec Des Composés Similaires
Sodium Tetraborate (Borax): Na₂B₄O₇·10H₂O
Sodium Borohydride: NaBH₄
Sodium Perborate: NaBO₃·nH₂O
Comparison:
Sodium Tetraborate: Unlike sodium metaborate dihydrate, sodium tetraborate is a decahydrate and is primarily used in detergents and as a flux in metallurgy.
Sodium Borohydride: Sodium borohydride is a powerful reducing agent used in organic synthesis and hydrogen storage, whereas this compound is not typically used as a reducing agent.
Sodium Perborate: Sodium perborate is used as a bleaching agent in laundry detergents and is different from this compound in terms of its oxidative properties.
This compound is unique due to its buffering properties and its ability to form stable complexes in aqueous solutions, making it valuable in various industrial and scientific applications.
Propriétés
IUPAC Name |
sodium;oxido(oxo)borane;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BO2.Na.2H2O/c2-1-3;;;/h;;2*1H2/q-1;+1;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSSFLLYULKTIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(=O)[O-].O.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH4NaO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049779 |
Source


|
| Record name | Sodium metaborate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16800-11-6 |
Source


|
| Record name | Sodium metaborate dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boric Acid (hbo2), Sodium Salt, Dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
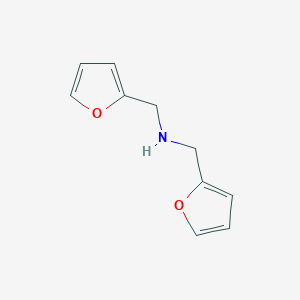

![7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B102957.png)
